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molecular formula C8H13F3O B3375136 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol CAS No. 107018-38-2

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol

Cat. No. B3375136
M. Wt: 182.18 g/mol
InChI Key: WDWKMZMIJJTUES-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of cyclohexylcarbaldehyde (300 mg, 2.67 mmol) dissolved in tetrahydrofuran (6 mL), a 1 mol/L solution of tetrabutylammonium fluoride in tetrahydrofuran (0.534 mL, 0.534 mmol) and (trifluoromethyl)trimethylsilane (0.474 mL, 3.20 mmol), the mixture was stirred and reacted at room temperature for 1.5 hours. Then, purification by preparative thin-layer chromatography (hexane/ethyl acetate=10/1) was performed to give 1-cyclohexyl-2,2,2-trifluoroethanol (Compound DP) (181 mg, yield: 37%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.474 mL
Type
reactant
Reaction Step One
Quantity
0.534 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].[CH2:2]([N+](CCCC)(CCCC)CCCC)[CH2:3][CH2:4]C.[F:19][C:20]([Si](C)(C)C)([F:22])[F:21].[O:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1>>[CH:30]1([CH:31]([OH:27])[C:20]([F:22])([F:21])[F:19])[CH2:4][CH2:3][CH2:2][CH2:28][CH2:29]1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.474 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
0.534 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Then, purification by preparative thin-layer chromatography (hexane/ethyl acetate=10/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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